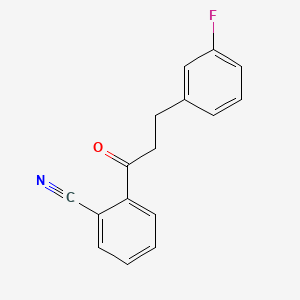
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3,4',5'-trifluoropropiophenone (3FP3F) is an organic compound belonging to the class of trifluoropropiophenones. It is a colorless, crystalline solid with a melting point of 74-76 °C. 3FP3F is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery and development, and materials science.
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Characterization
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone is utilized in the synthesis of various high-performance polymers. For instance, it is used in the synthesis of hyperbranched poly(arylene ether)s, which exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs, making them suitable for high-temperature applications (Banerjee et al., 2009). Similarly, novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety have been synthesized, showing outstanding thermal stability and solubility in various organic solvents (Liaw et al., 2007).
2. Optical and Dielectric Properties in Polymers
The compound is also important in modifying the optical and dielectric properties of polymers. For example, fluorinated polyimides synthesized with related compounds show promising applications in optics due to their light color, high thermal stability, and desirable dielectric constants (Jang et al., 2007). Additionally, polymers with high glass-transition temperatures and solubility, derived from this compound, show potential for applications in optical materials due to their transparency and high thermal stability (Huang et al., 2007).
3. Electrochemical Applications
In the realm of electrochemistry, copolymers synthesized from 3-(4-fluorophenyl)thiophene, which is structurally similar, exhibit good electrochemical behaviors and high conductivity, suggesting their suitability for various electronic applications (Wei et al., 2006).
4. Antipathogenic Activity
Compounds related to 3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone have shown potential in the development of antimicrobial agents. For instance, certain derivatives demonstrate significant anti-pathogenic activity, particularly against bacteria known for biofilm formation, highlighting their potential in addressing microbial resistance (Limban et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSRXUHXVLBDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644604 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898768-82-6 |
Source


|
| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














